N-butyl-3-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-butyl-3-methylbenzamide and related compounds involves directed metalation reactions and other synthetic strategies. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, highlighting the utility of N-tert-butyl-N-methylbenzamides in synthesis strategies (Reitz & Massey, 1990). Additionally, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide through the reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol showcases another approach (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The determination of the crystal and molecular structure of methylbenzamide derivatives provides insights into their chemical behavior. For example, the crystal structure of m-methylbenzamide was elucidated using X-ray methods, offering detailed information on atomic positions and molecular interactions (OriiSeiki et al., 1963).
Chemical Reactions and Properties
Chemical reactions involving N-butyl-3-methylbenzamide derivatives are diverse. Metalation reactions, for instance, play a crucial role in the formation of complex compounds. The metalation of 2-Methyl-N-phenylbenzamide with n-butyllithium leading to subsequent reactions illustrates this diversity (Abraham, 1982).
Physical Properties Analysis
The physical properties of N-butyl-3-methylbenzamide derivatives can be inferred from their molecular structures and experimental conditions. Crystallographic studies reveal the solid-state properties and molecular arrangements, contributing to the understanding of their physical characteristics (Rangappa et al., 2000).
Chemical Properties Analysis
The chemical properties of N-butyl-3-methylbenzamide derivatives are closely linked to their molecular structures and reactivity patterns. Studies on their synthesis, reactivity, and potential applications shed light on these properties. For instance, the efficient synthesis of 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides underlines the versatility and reactivity of these compounds (Yan et al., 2016).
Scientific Research Applications
NK1/NK2 Antagonism in Treating Disorders
N-butyl-3-methylbenzamide, a NK1/NK2 antagonist, exhibits applications in treating a diverse range of disorders. This includes asthma, gastrointestinal diseases, pain, and depression, as demonstrated by specific crystalline forms of related compounds (Norman, 2008).
Insect Repellent Efficacy
A study focused on the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET), an insect repellent, on Rhodnius prolixus nymphs, one of the main vectors of American trypanosomiasis (Chagas disease). This study provides insights into the effectiveness of such compounds as insect repellents (Alzogaray, 2015).
Metabolic Conversion in N-methylbenzamides
Research into the metabolism of N-methylbenzamides, closely related to N-butyl-3-methylbenzamide, reveals the formation of N-(hydroxymethyl) compounds as major metabolites. This understanding is crucial for comprehending the metabolic pathways and potential therapeutic applications of these compounds (Ross et al., 1983).
Directed Metalation in Organic Chemistry
N-tert-Butyl-N-methyl-2-methoxybenzamide, a compound structurally similar to N-butyl-3-methylbenzamide, shows potential in directed metalation syntheses. This property is significant for developing synthetic methods in organic chemistry (Reitz & Massey, 1990).
Use as a Sigma-2 Receptor Probe
Research involving N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a structurally related compound, highlights its application as a ligand for studying sigma-2 receptors. This could have implications for neuroscience and pharmacology research (Xu et al., 2005).
Microsomal Oxidation and Dealkylation
Investigations into the microsomal oxidation of compounds like N-(But-3-enyl)-N-methylbenzamide provide insights into the metabolic processes involving N-dealkylation. This has implications for understanding drug metabolism and potential drug interactions (Iley & Tolando, 2000).
Cellular Proliferation in Tumors
A study evaluating the use of a cellular proliferative marker, similar in structure to N-butyl-3-methylbenzamide, for imaging tumor proliferation via PET in patients with malignant neoplasms, contributes to our understanding of cancer diagnostics and treatment (Dehdashti et al., 2013).
Repellent Efficacy and Safety Review
A comprehensive review of N,N-diethyl-3-methylbenzamide (DEET) focuses on its pharmacokinetics, formulation, and safety aspects, providing a broad perspective on its use as an insect repellent and the implications for human health (Qiu et al., 1998).
Anti-Helicobacter Pylori Activity
The discovery of 3-(arylacetylamino)-N-methylbenzamides, a class of compounds including N-butyl-3-methylbenzamide, shows potent inhibitory activity against Helicobacter pylori, highlighting its potential in treating infections caused by this pathogen (Ando et al., 2001).
Photocatalytic Degradation in Environmental Applications
A study on the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound related to N-butyl-3-methylbenzamide, using TiO2-loaded adsorbent supports, provides insights into environmental applications for degrading pollutants (Torimoto et al., 1996).
Potential Anticancer Agent
The synthesis and evaluation of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide as a kinesin spindle protein inhibitor demonstrate its potential as an anticancer agent (Theoclitou et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-butyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDWJMPJVGIQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284030 | |
Record name | N-butyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methylbenzamide | |
CAS RN |
349403-62-9 | |
Record name | N-butyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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